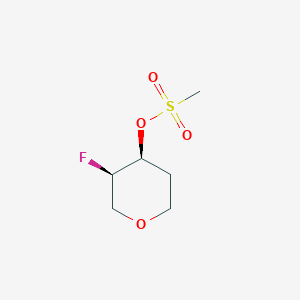-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11748286.png)
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring pyrazole rings substituted with ethyl, methyl, and fluoroethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of ethyl, methyl, and fluoroethyl substituents. Common reagents include ethyl iodide, methyl iodide, and 2-fluoroethyl bromide, with reactions often carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions, utilizing automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) can enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media, with temperatures ranging from room temperature to reflux conditions.
Reduction: Often carried out in anhydrous solvents under inert atmosphere to prevent unwanted side reactions.
Substitution: Conducted in polar aprotic solvents like DMF or acetonitrile, with the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.
科学研究应用
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.
相似化合物的比较
Similar Compounds
- (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine
- (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of the fluoroethyl group, which can enhance its biological activity and stability compared to its chloroethyl and bromoethyl analogs. The fluoro group can also influence the compound’s electronic properties, making it a valuable candidate for further research and development.
属性
分子式 |
C13H20FN5 |
|---|---|
分子量 |
265.33 g/mol |
IUPAC 名称 |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C13H20FN5/c1-3-19-13(11(2)8-16-19)10-15-9-12-4-6-18(17-12)7-5-14/h4,6,8,15H,3,5,7,9-10H2,1-2H3 |
InChI 键 |
QSWVETKTTWVEIN-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C=N1)C)CNCC2=NN(C=C2)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


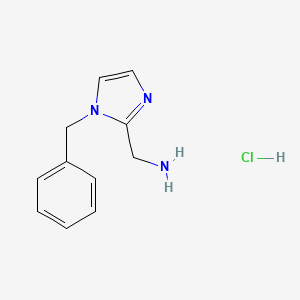
![(Z)-N-[(1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11748215.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748218.png)
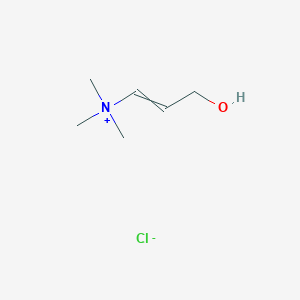
![2-(4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748226.png)
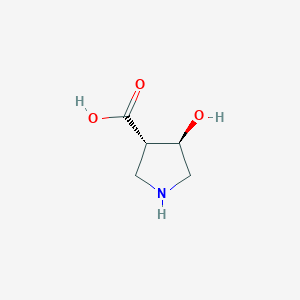
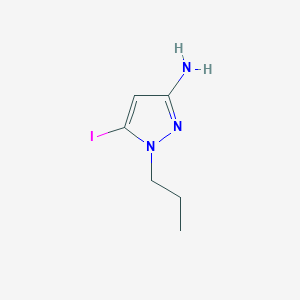
![[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748236.png)
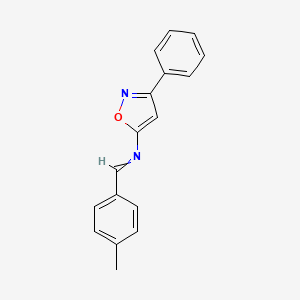
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748252.png)
![1-cyclopentyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11748258.png)
